An In-depth Technical Guide to the Chemical Properties of Ethyl 2-(benzofuran-3-yl)acetate
An In-depth Technical Guide to the Chemical Properties of Ethyl 2-(benzofuran-3-yl)acetate
Introduction: The benzofuran scaffold is a privileged heterocyclic motif integral to numerous natural products and pharmacologically active compounds. Its unique electronic and structural properties make it a cornerstone in medicinal chemistry and materials science. Within this class, Ethyl 2-(benzofuran-3-yl)acetate serves as a critical intermediate, offering a versatile platform for the synthesis of more complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, synthesis, and reactivity, tailored for researchers, scientists, and professionals in drug development. Our focus will be on the underlying principles governing its behavior, providing not just protocols but the scientific rationale essential for effective application.
Physicochemical and Structural Properties
Ethyl 2-(benzofuran-3-yl)acetate is a liquid at room temperature, characterized by the fusion of a benzene and a furan ring, with an ethyl acetate substituent at the 3-position. This substitution pattern is less common than substitution at the 2-position, making its synthetic routes and reactivity of particular interest.
The core properties of this compound are summarized below, providing a foundational dataset for experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₂O₃ | [1] |
| Molecular Weight | 204.22 g/mol | [1] |
| CAS Number | 82156-58-9 | [1] |
| Appearance | Liquid | |
| Boiling Point | 289.78 °C (at 760 mmHg) | |
| Flash Point | 129.05 °C | |
| Purity (Typical) | ≥98% | |
| Storage Conditions | 4 °C, Inert atmosphere | |
| InChIKey | LSGDCGDXQLDKGO-UHFFFAOYSA-N |
Synthesis Methodology: A Rational Approach
The construction of the 3-substituted benzofuran core is a non-trivial synthetic challenge. While numerous strategies exist for the benzofuran scaffold, a particularly efficient and high-yielding route to Ethyl 2-(benzofuran-3-yl)acetate involves the reaction of salicylaldehydes with ethyl diazoacetate.
Core Protocol: Acid-Catalyzed Cyclization-Dehydration Cascade
This method stands out for its operational simplicity and use of commercially available starting materials. The causality behind this one-pot procedure is a sequence of well-understood organic reactions, initiated by a Brønsted acid.
Workflow Diagram:
Caption: Workflow for the synthesis of Ethyl 2-(benzofuran-3-yl)acetate.
Detailed Step-by-Step Protocol:
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Step 1: Reaction Initiation and Hemiacetal Formation.
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To a solution of a substituted salicylaldehyde in a dry, inert solvent (e.g., CH₂Cl₂), add a catalytic amount of tetrafluoroboric acid etherate (HBF₄·OEt₂). The acid serves to protonate the diazo compound, initiating the reaction.
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Slowly add ethyl diazoacetate (EDA) to the mixture at room temperature. The reaction is exothermic due to the release of nitrogen gas.
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Causality: The reaction proceeds through the formation of a hemiacetal intermediate. This key step establishes the carbon framework of the final product.[2] The choice of HBF₄·OEt₂ is critical; it is a strong, non-nucleophilic acid that effectively catalyzes the initial reaction without promoting premature dehydration.[2]
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Step 2: Dehydration and Aromatization.
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Once the formation of the intermediate is complete (monitored by TLC), a strong dehydrating agent, typically concentrated sulfuric acid (H₂SO₄), is added.
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The mixture is stirred until the conversion to the final benzofuran product is complete.
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Causality: The sulfuric acid protonates the hydroxyl group of the hemiacetal, converting it into a good leaving group (H₂O). The subsequent elimination of water results in the formation of the furan ring's double bond, driven by the thermodynamic stability of the aromatic benzofuran system.[2]
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Step 3: Work-up and Purification.
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The reaction is quenched with a basic solution (e.g., saturated NaHCO₃) to neutralize the acids.
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The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to yield the pure Ethyl 2-(benzofuran-3-yl)acetate.
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This method is robust and tolerates a variety of substituents on the salicylaldehyde ring, making it a valuable tool for generating diverse benzofuran libraries.[2]
Spectroscopic Characterization
Accurate characterization is paramount for validating the structure and purity of the synthesized compound. The following is a summary of the predicted spectroscopic data for Ethyl 2-(benzofuran-3-yl)acetate, based on its structure and data from closely related analogues.[3][4][5][6]
| Technique | Expected Data and Interpretation |
| ¹H NMR | Ethyl Group: Triplet (3H, ~1.3 ppm, -CH₃) and a Quartet (2H, ~4.2 ppm, -OCH₂-). Methylene Group: Singlet (2H, ~3.8 ppm, Ar-CH₂-CO). Benzofuran Ring: Singlet (1H, ~7.7 ppm, H-2 proton). Multiplets (4H, ~7.2-7.6 ppm, aromatic protons on the benzene ring). |
| ¹³C NMR | Carbonyl Carbon: ~170 ppm. Benzofuran Carbons: Signals in the aromatic region (~110-155 ppm), including a characteristic signal for C-2. Methylene Carbon: ~35 ppm (Ar-CH₂-). Ethyl Group Carbons: ~61 ppm (-OCH₂-) and ~14 ppm (-CH₃). |
| FT-IR | C=O Stretch (Ester): Strong absorption band around 1730-1750 cm⁻¹. C-O Stretch (Ester & Furan): Strong bands in the 1100-1300 cm⁻¹ region. Aromatic C=C Stretch: Medium bands around 1450-1600 cm⁻¹. Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹. |
| Mass Spec (EI) | Molecular Ion (M⁺): Peak at m/z = 204. Key Fragments: Loss of the ethoxy group (-OC₂H₅) to give a peak at m/z = 159. Loss of the entire ethyl acetate side chain to give the benzofuranylmethyl cation at m/z = 131. Further fragmentation of the benzofuran ring. |
Chemical Reactivity and Synthetic Potential
The reactivity of Ethyl 2-(benzofuran-3-yl)acetate is dictated by three primary functional regions: the ester group, the active methylene group, and the benzofuran ring system. Understanding these sites of reactivity is key to its utility as a synthetic intermediate.
Reactivity Map:
Caption: Key reactive sites on Ethyl 2-(benzofuran-3-yl)acetate.
A) Reactions at the Ester Group
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Hydrolysis: The ethyl ester can be readily hydrolyzed under basic conditions (e.g., NaOH, KOH) to yield 2-(benzofuran-3-yl)acetic acid. This acid is a common precursor for the synthesis of amides and other derivatives.
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Amidation: Direct reaction with amines, often at elevated temperatures or with catalysis, can produce the corresponding amides. This is a fundamental transformation in the synthesis of bioactive molecules.
B) Reactions at the Active Methylene Group
The protons on the carbon alpha to the carbonyl group are acidic and can be removed by a suitable base (e.g., NaH, LDA). The resulting enolate is a potent nucleophile.
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Alkylation: The enolate can be alkylated with various electrophiles (e.g., alkyl halides) to introduce substituents at the alpha-position. This allows for the construction of quaternary carbon centers, a common feature in complex natural products.
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Condensation Reactions: The enolate can participate in Claisen or aldol-type condensation reactions, enabling the formation of new carbon-carbon bonds and the elaboration of the side chain.
C) Reactions at the Benzofuran Ring
The benzofuran ring is electron-rich and susceptible to electrophilic aromatic substitution. The substitution pattern is directed by the heteroatom and the existing substituent.
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Halogenation: Bromination or chlorination typically occurs at the C2 position, which is electronically activated.
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Formylation: The Vilsmeier-Haack reaction (using DMF and POCl₃) can introduce a formyl group onto the ring, providing a handle for further functionalization.[7]
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Diels-Alder Reactions: The furan moiety can act as a diene in Diels-Alder reactions, particularly with reactive dienophiles, offering a route to complex polycyclic systems.
Applications in Drug Discovery
The benzofuran nucleus is a component of many approved drugs, including the antiarrhythmic agent Amiodarone. Ethyl 2-(benzofuran-3-yl)acetate serves as a versatile starting material for accessing novel analogues and derivatives for screening in various therapeutic areas. Its ability to be functionalized at multiple positions allows for the systematic exploration of structure-activity relationships (SAR), a critical process in modern drug development.
Safety and Handling
As a laboratory chemical, Ethyl 2-(benzofuran-3-yl)acetate requires careful handling.
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Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
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Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapor and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place, preferably refrigerated at 4°C.
Conclusion
Ethyl 2-(benzofuran-3-yl)acetate is more than a simple chemical intermediate; it is a gateway to a rich and diverse chemical space. Its well-defined physicochemical properties, accessible synthesis, and predictable, multi-faceted reactivity make it an invaluable tool for the synthetic chemist. This guide has outlined the core principles that govern its behavior, providing the foundational knowledge necessary for its effective and innovative application in research and development.
References
- Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. (2020).
- Choi, H. D., Seo, P. J., Son, B. W., & Lee, U. (2009). Ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 65(3), o543.
-
PubChem. (n.d.). Ethyl 2-(benzofuran-3-yl)acetate. Retrieved January 5, 2026, from [Link]
-
NIST. (n.d.). Ethyl-2-benzofuran. In NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link]
- Prabavathi, C., et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology, 5(5), 140-160.
- Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2006).
- Choi, H. D., et al. (2007). Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 63(7), o3326-o3327.
- Gomaa, A. M. (2014). Reactivity of Benzofuran Derivatives.
- Hossain, M. M., et al. (2019).
- Padwa, A., et al. (2007). Diels-alder reactions with ethyl 1-benzofuran-3-carboxylates. Journal of Organic Chemistry, 72(15), 5583-5592.
Sources
- 1. Ethyl 2-(benzofuran-3-yl)acetate | C12H12O3 | CID 7537531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. easpublisher.com [easpublisher.com]
- 6. Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ethyl 2-[(2R)-3-oxo-1-benzofuran-2-yl]acetate | C12H12O4 | CID 129406076 - PubChem [pubchem.ncbi.nlm.nih.gov]
